molecular formula C24H21N5O4S B4562890 4-methoxy-N-((5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

4-methoxy-N-((5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B4562890
M. Wt: 475.5 g/mol
InChI Key: JIIUYKHTURHVSH-UHFFFAOYSA-N
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Description

4-methoxy-N-((5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that features a triazole ring, a nitrobenzyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via nucleophilic substitution reactions, often using nitrobenzyl halides.

    Attachment of the Methoxybenzamide Moiety: This step involves the coupling of the triazole intermediate with methoxybenzamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles are typically employed.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various functional groups in place of the methoxy group.

Scientific Research Applications

4-methoxy-N-((5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The triazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-nitrobenzyl)aniline
  • (E)-4-methoxy-N-(4-nitrobenzylidene)aniline

Uniqueness

4-methoxy-N-((5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is unique due to the presence of the triazole ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-methoxy-N-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4S/c1-33-21-13-9-18(10-14-21)23(30)25-15-22-26-27-24(28(22)19-5-3-2-4-6-19)34-16-17-7-11-20(12-8-17)29(31)32/h2-14H,15-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIUYKHTURHVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-N-((5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
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4-methoxy-N-((5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
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4-methoxy-N-((5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
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4-methoxy-N-((5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
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4-methoxy-N-((5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
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4-methoxy-N-((5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

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